Methyl 4-(2-cyanophenyl)-2-fluorobenzoate Methyl 4-(2-cyanophenyl)-2-fluorobenzoate
Brand Name: Vulcanchem
CAS No.: 1352317-81-7
VCID: VC0037286
InChI: InChI=1S/C15H10FNO2/c1-19-15(18)13-7-6-10(8-14(13)16)12-5-3-2-4-11(12)9-17/h2-8H,1H3
SMILES: COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C#N)F
Molecular Formula: C15H10FNO2
Molecular Weight: 255.248

Methyl 4-(2-cyanophenyl)-2-fluorobenzoate

CAS No.: 1352317-81-7

Cat. No.: VC0037286

Molecular Formula: C15H10FNO2

Molecular Weight: 255.248

* For research use only. Not for human or veterinary use.

Methyl 4-(2-cyanophenyl)-2-fluorobenzoate - 1352317-81-7

Specification

CAS No. 1352317-81-7
Molecular Formula C15H10FNO2
Molecular Weight 255.248
IUPAC Name methyl 4-(2-cyanophenyl)-2-fluorobenzoate
Standard InChI InChI=1S/C15H10FNO2/c1-19-15(18)13-7-6-10(8-14(13)16)12-5-3-2-4-11(12)9-17/h2-8H,1H3
Standard InChI Key OOFHUTKSKDYNEV-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2C#N)F

Introduction

Methyl 4-(2-cyanophenyl)-2-fluorobenzoate is an organic compound belonging to the class of benzoates. It features a methyl ester group, a cyano group, and a fluorine atom attached to a benzene ring. This unique arrangement of functional groups makes it valuable for various applications in organic synthesis and biological research.

Synthesis Methods

The synthesis of Methyl 4-(2-cyanophenyl)-2-fluorobenzoate typically involves the esterification of 4-(2-cyanophenyl)-2-fluorobenzoic acid with methanol. This reaction is often catalyzed by sulfuric acid or hydrochloric acid and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production can be scaled up using continuous flow reactors, which offer better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions

Methyl 4-(2-cyanophenyl)-2-fluorobenzoate can undergo several chemical reactions:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

  • Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide or potassium tert-butoxide.

Reaction TypeConditionsProducts
OxidationPotassium permanganate or chromium trioxide4-(2-cyanophenyl)-2-fluorobenzoic acid
ReductionLithium aluminum hydride or hydrogen gas/Pd catalystMethyl 4-(2-aminophenyl)-2-fluorobenzoate
SubstitutionSodium methoxide or potassium tert-butoxideVarious substituted benzoates

Applications in Research and Industry

Methyl 4-(2-cyanophenyl)-2-fluorobenzoate serves as an intermediate in the synthesis of more complex organic molecules, making it valuable in both academic and industrial chemistry settings. It is used in the study of enzyme interactions and metabolic pathways in biological research. Additionally, its unique structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of compounds with specific pharmacological properties.

Biological Activity

Compounds structurally related to Methyl 4-(2-cyanophenyl)-2-fluorobenzoate have shown significant biological activity, including binding affinity to proteins involved in cancer progression. For example, modifications in the ortho position of benzamides have been linked to enhanced binding to cereblon (CRBN), a protein implicated in the degradation of transcription factors associated with cancer. Similar compounds have also demonstrated inhibitory activity against human class I histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation and survival.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator